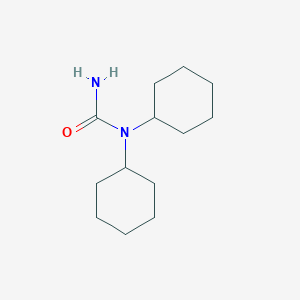

N,N-Dicyclohexylurea

Description

BenchChem offers high-quality N,N-Dicyclohexylurea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-Dicyclohexylurea including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C13H24N2O |

|---|---|

Molecular Weight |

224.34 g/mol |

IUPAC Name |

1,1-dicyclohexylurea |

InChI |

InChI=1S/C13H24N2O/c14-13(16)15(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-12H,1-10H2,(H2,14,16) |

InChI Key |

SCCCIUGOOQLDGW-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)N(C2CCCCC2)C(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

Solubility Profile of N,N-Dicyclohexylurea (DCU) in Organic Solvents

Executive Summary: The "Brick Dust" Challenge

In peptide synthesis and esterification, N,N'-Dicyclohexylcarbodiimide (DCC) remains a staple coupling reagent due to its high activation efficiency and low cost. However, its utility is inextricably linked to its notorious byproduct: N,N-Dicyclohexylurea (DCU) .

Often described colloquially as "brick dust" due to its stubborn insolubility, DCU poses a significant downstream processing challenge. It is neither fully lipophilic nor hydrophilic, occupying a solubility "dead zone" that defeats standard aqueous workups. This guide provides a definitive solubility profile of DCU and actionable, chemically-grounded protocols for its removal, moving beyond trial-and-error to thermodynamic predictability.[1]

Physicochemical Basis of Insolubility

To master DCU removal, one must understand the molecular forces stabilizing its crystal lattice.

-

Structure: DCU consists of a central urea moiety flanked by two bulky, hydrophobic cyclohexyl rings.[2]

-

Lattice Energy: The urea core acts as a rigid hydrogen-bond donor and acceptor. In the solid state, DCU forms an extensive, highly ordered hydrogen-bonding network (N-H···O=C).

-

The Solubility Paradox: The cyclohexyl groups repel water (hydrophobic), while the strong intermolecular H-bonds prevent dissolution in non-polar solvents (like hexane). This high lattice energy requires a solvent capable of disrupting the urea H-bonds (high dielectric constant or H-bond accepting capability) and solvating the lipophilic wings.

Solubility Profile

The following data categorizes solvents based on their interaction with DCU. This is derived from empirical process data and standard solubility parameters.

Table 1: Qualitative Solubility Matrix (at 25°C vs. Reflux)

| Solvent Class | Specific Solvent | Solubility (25°C) | Solubility (Hot/Reflux) | Application Utility |

| Anti-Solvents | Water | Insoluble (<0.01%) | Insoluble | Precipitator (useless for washing) |

| Hexane / Pentane | Insoluble | Insoluble | Ideal for precipitating DCU | |

| Diethyl Ether | Insoluble | Sparingly Soluble | Excellent for "Cold Filtration" | |

| Partial Solvents | Ethyl Acetate | Sparingly Soluble | Moderate | Danger Zone: Dissolves enough to contaminate, precipitates upon cooling.[3][4] |

| Acetonitrile | Sparingly Soluble | Moderate | Good for crystallization at -20°C. | |

| Acetone | Sparingly Soluble | Soluble | Cooling acetone extracts often precipitate DCU. | |

| True Solvents | Dichloromethane (DCM) | Partially Soluble | Soluble | The Trap: DCU is soluble enough in DCM to pass through filters but crystallizes during concentration. |

| Chloroform | Soluble | Highly Soluble | Use to clean columns or dissolve DCU clogs. | |

| Methanol / Ethanol | Moderate | Soluble | Hot alcohols are effective for recrystallizing DCU (if isolation is needed). | |

| Acetic Acid / DMF | Soluble | Soluble | Keeps DCU in solution (bad for filtration, good for flow chemistry). |

Strategic Purification Protocols

The following protocols utilize the solubility differentials outlined above.

Protocol A: The "Cold Filtration" (Gold Standard)

Best for: Reactions performed in DCM, THF, or Acetonitrile.

Mechanism: Exploits the steep temperature-solubility curve of DCU in semi-polar solvents.

-

Concentration: Evaporate the reaction solvent (e.g., DCM) to approximately 25% of the original volume.

-

Solvent Swap (Crucial): Add an excess of cold Diethyl Ether or Ethyl Acetate .

-

Why? DCU is virtually insoluble in ether.

-

-

Incubation: Place the flask in a freezer (-20°C) for 2-4 hours. This kinetic pause allows the DCU crystal lattice to mature and precipitate fully.

-

Filtration: Filter the cold suspension through a sintered glass funnel packed with a Celite 545 pad.

-

Note: The Celite prevents the fine DCU needles from clogging the frit.

-

-

Wash: Rinse the filter cake with ice-cold ether. The filtrate contains your product; the DCU remains on the Celite.

Protocol B: The "Florisil" Column Trap

Best for: When DCU streaks through a standard Silica column.

Mechanism: Florisil (Magnesium Silicate) binds urea derivatives more strongly than standard Silica Gel 60 due to its basic surface properties.

-

Load: Load the crude mixture onto a short column (plug) of Florisil.

-

Elute: Elute with a non-polar solvent system (e.g., Hexane:EtOAc).[3]

-

Result: The product elutes; the DCU is retained on the Florisil stationary phase.

-

Recovery: If DCU removal is incomplete, switch to a solvent system containing 10% Chloroform to wash the column (only if product is retained).

Protocol C: Chemical Modification (The HBr Trick)

Best for: Acid-stable products.

Mechanism: While DCU is not basic enough to be removed by mild acid washes (like 1N HCl), it can be solubilized or hydrolyzed under specific conditions, though this is rarely preferred over filtration.

-

Correction: Unlike the byproduct of EDC (which is water-soluble), protonating DCU requires conditions that often degrade sensitive esters/peptides. Avoid aqueous acid washes as a primary removal strategy for DCU.

Visualized Workflows

Diagram 1: The DCC Coupling & Byproduct Pathway

Contextualizing where DCU comes from to understand the stoichiometry of removal.

Figure 1: The formation of DCU is stoichiometric. For every mole of peptide bond formed, one mole of insoluble DCU is generated.

Diagram 2: Purification Decision Matrix

A logic-gated workflow for selecting the correct removal protocol.

Figure 2: Decision tree for DCU removal based on the primary reaction solvent. The "Evaporate -> Ether Resuspension" path is the most robust.

References

-

Workup for DCC Coupling. University of Rochester, Department of Chemistry (Not Voodoo). Available at: [Link]

-

Removal of DCU from reaction mixtures. ResearchGate Community Discussion. Available at: [Link]

Sources

Thermodynamic stability of N,N-Dicyclohexylurea crystals

The Thermodynamic Stability of N,N-Dicyclohexylurea (DCU) Crystals

Executive Summary: The Thermodynamic Sink

In the realm of peptide synthesis and organic coupling, N,N-Dicyclohexylurea (DCU) is often viewed merely as a nuisance byproduct of N,N'-Dicyclohexylcarbodiimide (DCC) mediated reactions.[1] However, from a physical chemistry perspective, DCU represents a thermodynamic sink . The formation of the extremely stable urea bond (approx. 100 kcal/mol bond energy) and the subsequent crystallization of DCU provide the enthalpic driving force that pushes the coupling reaction to completion.

This guide analyzes the solid-state thermodynamics of DCU, providing researchers with the mechanistic understanding required to predict its behavior, optimize its removal, and control its presence as an impurity in Active Pharmaceutical Ingredients (APIs).

Crystal Chemistry & Lattice Dynamics

The extreme insolubility and high melting point of DCU are not accidental; they are consequences of its specific crystal engineering.

Unit Cell & Space Group

DCU crystallizes in the Monoclinic system with the space group P2/c .

The Hydrogen Bonding Network (The "Zipper" Effect)

The thermodynamic stability of the DCU crystal arises from a 1D hydrogen-bonding network.[1]

-

Motif: The urea carbonyl oxygen acts as a dual acceptor, forming hydrogen bonds with the N-H protons of adjacent molecules.

-

Directionality: These interactions form infinite chains running parallel to the

-axis (the short axis).[1] -

Steric Locking: The bulky cyclohexyl rings adopt a chair conformation and stack in a way that shields the polar urea core from solvation. This "hydrophobic armor" around a polar, H-bonded core is the primary reason for DCU's resistance to dissolution in both polar (water) and non-polar (hexane) solvents.[1]

Figure 1: Structural causality of DCU's thermodynamic stability.[1] The synergistic effect of H-bond chains and hydrophobic shielding creates a high-energy barrier to solvation.[1]

Thermodynamic Profile

Thermal Transitions

-

Melting Point (

): 232–233 °C .[1][3]-

Significance: This unusually high melting point for a non-ionic organic molecule confirms a massive crystal lattice energy (

).[1]

-

-

Enthalpy of Fusion (

): While specific calorimetric values vary by purity, the high

Solubility Thermodynamics

Solubility is governed by the equation:

Table 1: Solubility Profile of DCU (25°C vs. Reflux)

| Solvent | Solubility (25°C) | Solubility (Hot/Reflux) | Thermodynamic Interaction |

| Water | < 0.01% (Insoluble) | < 0.1% | Hydrophobic effect dominates; high interfacial tension.[1] |

| Dichloromethane (DCM) | Sparingly Soluble | Moderate | Dipole interactions partially disrupt lattice, but insufficient for high load.[1] |

| Acetone | Poor | Good | Dipolar aprotic solvent disrupts H-bonds at high |

| Ethanol | Low (~2.5 mg/mL) | High | Proticity allows H-bond exchange with urea core at elevated |

| Acetonitrile | Very Poor | Poor | "Anti-solvent" often used to precipitate DCU.[1] |

| DMSO | Moderate | High | Strong H-bond acceptor competes effectively with crystal lattice bonds.[1] |

Technical Application: Purification Protocols

Understanding the thermodynamics allows us to design self-validating removal protocols.[1]

Protocol A: The "Thermodynamic Crash" (Solvent Switching)

Best for: Removing DCU from lipophilic APIs (esters, ethers). Principle: Exploit the steep solubility curve of DCU in Acetone or Acetonitrile.

-

Evaporation: Remove the reaction solvent (often DCM or DMF) completely.

-

Redissolution: Add cold Acetone or Acetonitrile (0°C).

-

Why: The API generally remains soluble due to lower lattice energy, while DCU's high lattice energy forces it to crystallize rapidly at low

.

-

-

Induction: Stir at 0°C for 30 minutes.

-

Thermodynamic Check: Ensure the solution is clear of "oiling out" (kinetic separation) and contains distinct white crystals (thermodynamic separation).

-

-

Filtration: Filter through a sintered glass funnel (Porosity 3) with a Celite pad.

Protocol B: The "Hot Filtration" Method

Best for: When the API is insoluble in cold ethanol but soluble in hot. Principle: Differential solubility gradients.

-

Suspension: Suspend the crude mixture in Ethanol .

-

Heating: Heat to reflux (

C).-

State: Both API and DCU should dissolve (if API is soluble).

-

Correction: If DCU remains undissolved (saturation reached), filter hot to remove the bulk.

-

-

Cooling: Cool slowly to Room Temperature, then to 4°C.

-

Result: DCU (impurities) may remain in solution if the volume is high, while API crystallizes. Note: This is risky as DCU can co-crystallize. Protocol A is generally superior for bulk removal.

-

Figure 2: Thermodynamic purification workflow.[1] The solvent switch step maximizes the chemical potential difference between the API (solution phase) and DCU (solid phase).

References

-

Coiro, V. M., Giacomello, P., & Giglio, E. (1971). "The crystal structure of N,N'-dicyclohexylurea." Acta Crystallographica Section B, 27(11), 2112-2119.[1]

-

BenchChem. (2025).[5] "The Solubility of 1,3-Dicyclohexylurea in Organic Solvents: An In-Depth Technical Guide."

-

ChemicalBook. (2025). "N,N'-Dicyclohexylurea Properties and Safety."

-

Cayman Chemical. (2025). "Safety Data Sheet: N,N'-Dicyclohexylurea."

-

Subramanian, E., et al. (1997).[2] "N,N'-Dicyclohexylurea."[1][2][3][4][6][7][8][9] Acta Crystallographica Section C, 53, 927-928.[1][2]

Sources

- 1. Dicyclohexylurea - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. N,N'-DICYCLOHEXYLUREA | 2387-23-7 [chemicalbook.com]

- 4. N,N'-Dicyclohexylurea | C13H24N2O | CID 4277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. nbinno.com [nbinno.com]

- 8. Page loading... [wap.guidechem.com]

- 9. redalyc.org [redalyc.org]

Mechanism of DCU Formation During Carbodiimide Coupling

Executive Summary

In peptide synthesis and small molecule drug discovery,

This guide dissects the molecular events leading to DCU, distinguishes the necessary byproduct (DCU) from the yield-killing side product (

The Chemistry of Activation: The "Necessary Evil"

The formation of DCU is stoichiometric. For every mole of amide bond formed using DCC, one mole of DCU must be produced. This is because the carbodiimide acts as a dehydrating agent, accepting the oxygen from the carboxylic acid to form the urea.

The Mechanistic Pathway

The reaction does not proceed via a direct attack of the amine on the acid. It requires the conversion of the inert carboxylic acid hydroxyl group into a good leaving group.

-

Protonation: The basic nitrogen of the carbodiimide deprotonates the carboxylic acid.

-

Nucleophilic Attack: The resulting carboxylate anion attacks the central electrophilic carbon of the protonated carbodiimide.

-

The Pivot Point (

-Acylisourea): This forms the highly reactive

The Fork: Product vs. Side-Reaction

Once the

-

Path A (Desired): Aminolysis.[1][5] The amine attacks the carbonyl carbon of the

-acylisourea. The tetrahedral intermediate collapses, expelling DCU and forming the Amide. -

Path B (Undesired):

-Acylurea Rearrangement. If the amine is slow (steric hindrance) or absent, the -

Path C (Hydrolysis): Trace water attacks the intermediate, regenerating the acid and forming DCU.

Visualization: The Divergent Pathways

The following diagram maps the kinetic competition between the desired coupling and the thermodynamic sink of the rearrangement.

Figure 1: The kinetic competition in DCC coupling. Path A releases DCU as a leaving group.[1] Path B consumes the starting material into an irreversible impurity.

Optimization: The Role of Additives (HOBt/Oxyma)

To prevent the

Why Additives Don't Stop DCU Formation

Researchers often confuse the suppression of side products with the suppression of DCU.

-

Fact: Additives do not stop DCU formation.[1]

-

Mechanism: The additive reacts with the

-acylisourea faster than the rearrangement can occur. This converts the unstable -

Result: The active ester then reacts with the amine.[3][6] DCU is released during the formation of the active ester, not the final amide formation. This effectively "locks in" the activation before the rearrangement can destroy the molecule.

Visualization: The Additive Cycle

Figure 2: The additive acts as a shuttle. Note that DCU is ejected immediately upon HOBt attack, safely bypassing the rearrangement risk.

Thermodynamics & Solubility: Managing the Precipitate

DCU is notorious for its solubility profile.[1][7] It forms a "brick dust" solid that is difficult to dissolve in non-polar solvents but difficult to crystallize fully from polar ones.

Solubility Profile of DCU (25°C)

| Solvent | Solubility Status | Operational Consequence |

| Water | Insoluble (< 0.1%) | Allows aqueous washes if using EDC (water-soluble analog).[1][8] |

| Dichloromethane (DCM) | Sparingly Soluble | Ideal reaction solvent. DCU precipitates, allowing filtration.[1] |

| Diethyl Ether | Insoluble | Used to "crash out" residual DCU from reaction mixtures.[1] |

| DMF / DMAc | Soluble | Avoid for workup if filtration is the goal. DCU stays in solution. |

| Ethanol (Hot) | Soluble | Can be used for recrystallization (rarely needed).[1] |

Key Insight: The driving force of the reaction in DCM is often the precipitation of DCU, which removes the urea byproduct from the equilibrium (Le Chatelier's principle), although the coupling is technically irreversible regardless.

Experimental Protocols

Protocol A: Standard DCC/HOBt Coupling (DCM Mode)

Best for: Standard small molecule synthesis where filtration is preferred.[1]

-

Dissolution: Dissolve Carboxylic Acid (1.0 equiv) in dry DCM (0.1 M concentration).

-

Activation: Add HOBt (1.1 equiv) and stir for 5 minutes.

-

Coupling Agent: Add DCC (1.1 equiv).

-

Observation: The solution will become cloudy within minutes as DCU begins to precipitate. This confirms the formation of the active ester.

-

-

Aminolysis: Add the Amine (1.0–1.2 equiv). Stir at Room Temp for 2–12 hours.

-

Workup (The Sheehan Method):

-

Cool the reaction mixture to 0°C for 30 minutes (maximizes DCU precipitation).

-

Wash the filtrate with saturated NaHCO

(removes HOBt) and Brine. -

Dry over Na

SO -

Troubleshooting: If DCU remains, redissolve in a minimum amount of cold Acetone or Ethyl Acetate, chill, and filter again.[9][10]

-

Protocol B: The "Water-Soluble" Alternative (EDC-HCl)

Best for: Polar products or when filtration of DCU is difficult.[1]

If DCU contamination is persistent, switch to EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) .[1] The mechanism is identical, but the byproduct (EDU) is an ionic urea salt.

-

Run reaction in DCM or DMF using EDC·HCl (1.2 equiv) + HOBt (1.2 equiv).[1]

-

Workup: Dilute with EtOAc. Wash 3x with 1N HCl (or 10% Citric Acid) and 3x with Water.[1]

-

The urea byproduct partitions quantitatively into the aqueous phase.

References

-

Sheehan, J. C., & Hess, G. P. (1955). A New Method of Forming Peptide Bonds.[1][2][11] Journal of the American Chemical Society, 77(4), 1067–1068. Link[1]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link

-

Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive.[1][3][7][12][13] Journal of the American Chemical Society, 115(10), 4397-4398.[1] Link[1]

-

Albericio, F., & Byman, J. M. (2018). Peptide Coupling Reagents, More than a Letter Soup.[1] Chemical Reviews, 111(11), 6557–6602.[1] Link[1]

Sources

- 1. Dicyclohexylurea - Wikipedia [en.wikipedia.org]

- 2. thieme-connect.com [thieme-connect.com]

- 3. The Role of Dicyclohexylcarbodiimide (DCC) in Peptide Synthesis - Creative Peptides [creative-peptides.com]

- 4. ias.ac.in [ias.ac.in]

- 5. thieme-connect.com [thieme-connect.com]

- 6. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 7. Dicyclohexylcarbodiimide | PPTX [slideshare.net]

- 8. researchgate.net [researchgate.net]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. Workup [chem.rochester.edu]

- 11. Sheehan, J.C. and Hess, G.P. (1955) A New Method of Forming Peptide Bonds. Journal of the American Chemical Society, 17, 1067-1068. - References - Scientific Research Publishing [scirp.org]

- 12. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]

- 13. peptide.com [peptide.com]

The Architecture of Association: A Technical Guide to Crystal Packing and Hydrogen Bonding in N,N'-Dicyclohexylurea

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth exploration of the solid-state architecture of N,N'-Dicyclohexylurea (DCU), a molecule of significant interest in synthetic and medicinal chemistry. As a common byproduct in carbodiimide-mediated coupling reactions and a structural motif in various bioactive compounds, a thorough understanding of its crystal packing and hydrogen bonding is paramount for controlling its formation, solubility, and ultimately, its impact on drug development processes. This document moves beyond a mere description of structure, offering insights into the causal relationships between molecular conformation, intermolecular forces, and macroscopic properties.

The Molecular Blueprint: Conformational Analysis of N,N'-Dicyclohexylurea

N,N'-Dicyclohexylurea (C₁₃H₂₄N₂O) is a symmetrically substituted urea derivative.[1][2] The molecule's core consists of a planar urea functional group, with two bulky cyclohexyl rings attached to the nitrogen atoms.[3] These cyclohexyl rings typically adopt a stable chair conformation to minimize steric strain.[3] The rotational freedom around the C-N bonds of the urea moiety allows for different conformational possibilities. However, in the solid state, the molecule adopts a specific conformation that is stabilized by the formation of an extensive network of intermolecular hydrogen bonds.

The Supramolecular Framework: Crystal Packing and Hydrogen Bonding Network

The crystal structure of N,N'-Dicyclohexylurea has been extensively studied, with early determinations dating back to 1971.[4] The compound crystallizes in the monoclinic space group P2/c.[5] The defining feature of the crystal packing is the formation of robust intermolecular N-H···O hydrogen bonds.[3][5][6]

Each DCU molecule acts as both a hydrogen bond donor, through its two N-H groups, and a hydrogen bond acceptor, via the carbonyl oxygen atom.[2] This dual functionality leads to the formation of infinite chains of molecules.[5][6] In these chains, the urea groups of adjacent molecules are linked in a head-to-tail fashion, with the N-H of one molecule donating a hydrogen to the C=O of the next. This primary hydrogen bonding motif is a recurring theme in the crystal structures of many urea derivatives. The extended structure features these N—H⋯O hydrogen bonds, which generate chains of molecules running in the[6] direction.[5][6]

These chains, in turn, are arranged into sheet-like structures. The hydrophobic cyclohexyl groups are positioned on the exterior of these hydrogen-bonded sheets, leading to a pseudo-hexagonal packing arrangement. This segregation of hydrophilic (urea) and hydrophobic (cyclohexyl) domains is a key driver of the overall crystal packing.

Crystallographic Data Summary

The following table summarizes the key crystallographic parameters for N,N'-Dicyclohexylurea, compiled from various structural studies.

| Parameter | Value | Reference |

| Chemical Formula | C₁₃H₂₄N₂O | [1] |

| Molecular Weight | 224.34 g/mol | [1] |

| Crystal System | Monoclinic | [5] |

| Space Group | P2/c | [5] |

| a (Å) | 10.2705(5) - 10.30 | [3] |

| b (Å) | 5.15 - 5.16 | [3] |

| c (Å) | 14.39 - 14.42 | [3] |

| β (°) | 108.4 - 108.5 | [3] |

| V (ų) | 729 - 733 | [3] |

| Z | 2 | [3] |

| N-H···O distance (Å) | ~2.87 - 2.96 | [3][7] |

Experimental Determination of Crystal Structure and Hydrogen Bonding

A multi-technique approach is essential for a comprehensive understanding of the solid-state properties of N,N'-Dicyclohexylurea.

Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is the definitive technique for elucidating the precise three-dimensional arrangement of atoms in a crystalline solid.[8][9]

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

The quality of the single crystal is paramount for a successful SC-XRD experiment.

-

Solvent Selection: Choose a solvent system where DCU has moderate solubility. A mixed solvent system, such as ethyl acetate/hexane or acetone/methanol, is often effective.[10] The goal is to find a solvent in which DCU is soluble when hot but sparingly soluble at room temperature.

-

Dissolution: In a clean Erlenmeyer flask, dissolve the crude DCU in a minimal amount of the hot primary solvent (e.g., ethyl acetate or acetone).

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Slow Cooling: Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, well-ordered crystals. Covering the flask with a watch glass can slow down the evaporation rate.

-

Inducing Crystallization: If crystals do not form upon cooling, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[10]

-

Isolation: Once a sufficient number of well-formed crystals have appeared, isolate them by decanting the mother liquor. Gently wash the crystals with a small amount of the cold secondary solvent (e.g., hexane or methanol) to remove any residual soluble impurities.

-

Drying: Carefully dry the crystals. Avoid vigorous heating, which could damage the crystal lattice.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for probing the vibrational modes of molecules, and it is particularly sensitive to the presence of hydrogen bonding.[11]

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry spectroscopy-grade potassium bromide (KBr) to remove any adsorbed water.

-

In an agate mortar, grind 1-2 mg of the DCU sample with approximately 200 mg of dry KBr until a fine, homogeneous powder is obtained.[12]

-

Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a translucent pellet.[12]

-

-

Data Acquisition:

-

Obtain a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the infrared spectrum, typically over a range of 4000 to 400 cm⁻¹.

-

-

Data Interpretation:

-

N-H Stretching Region (3500-3200 cm⁻¹): The presence of hydrogen bonding causes a significant broadening and red-shift (shift to lower wavenumber) of the N-H stretching vibration compared to the free N-H group. In DCU, a broad absorption band in this region is a clear indicator of intermolecular N-H···O hydrogen bonding.

-

C=O (Amide I) Stretching Region (1700-1630 cm⁻¹): The carbonyl stretching vibration is also sensitive to hydrogen bonding. The involvement of the carbonyl oxygen as a hydrogen bond acceptor typically results in a red-shift of the Amide I band.

-

N-H Bending (Amide II) Region (1600-1500 cm⁻¹): This band arises from a combination of N-H in-plane bending and C-N stretching vibrations and can also be influenced by the hydrogen bonding environment.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

While primarily a solution-state technique, solid-state NMR (ssNMR) can provide valuable information about the local environment of atoms in a crystal lattice and can be used to study hydrogen bonding.[13] In solution, the chemical shifts of the N-H protons are highly sensitive to the solvent and concentration, which can be used to infer hydrogen bonding interactions.

-

Solvent Selection: Prepare solutions of DCU in a non-hydrogen bonding solvent (e.g., deuterated chloroform, CDCl₃) and a hydrogen bond-accepting solvent (e.g., deuterated dimethyl sulfoxide, DMSO-d₆).

-

Data Acquisition: Acquire ¹H NMR spectra for both solutions.

-

Data Interpretation:

-

The chemical shift of the N-H protons will be significantly different in the two solvents.

-

In CDCl₃, the N-H protons will experience a chemical shift that is more representative of a "free" or weakly hydrogen-bonded state.

-

In DMSO-d₆, the strong hydrogen bond-accepting nature of the solvent will lead to a significant downfield shift (to higher ppm) of the N-H proton resonance, indicative of strong hydrogen bonding between DCU and the solvent. The magnitude of this shift can be correlated with the strength of the hydrogen bond.[4]

-

Implications for Drug Development

The solid-state properties of a pharmaceutical compound, which are dictated by its crystal packing and intermolecular interactions, have a profound impact on its developability and performance.

Caption: Impact of Crystal Packing on Drug Development Attributes.

-

Solubility and Dissolution Rate: The strong hydrogen bonding network in DCU contributes to its high lattice energy. This energy must be overcome for the molecule to dissolve. Consequently, DCU exhibits low solubility in many common solvents.[11] In drug development, a poorly soluble active pharmaceutical ingredient (API) can lead to low bioavailability. Understanding the crystal packing allows for the development of strategies to modify it, such as the formation of co-crystals or polymorphs with disrupted hydrogen bonding networks, to enhance solubility.

-

Stability and Polymorphism: The existence of a stable, well-defined crystal lattice, as seen in DCU, generally imparts good physical and chemical stability. However, the possibility of polymorphism—the existence of different crystal forms of the same compound—is a critical consideration. Different polymorphs can have different hydrogen bonding patterns, leading to variations in solubility, melting point, and stability. A comprehensive understanding of the stable crystal form of a drug candidate is a regulatory requirement.

-

Processability: The morphology (crystal habit) of a crystalline solid, which is an outward expression of its internal crystal structure, affects its flowability, compressibility, and other properties important for formulation and manufacturing.

Conclusion

The solid-state structure of N,N'-Dicyclohexylurea is a testament to the directing influence of strong intermolecular hydrogen bonds. The formation of infinite chains and their subsequent packing into a stable crystalline lattice are defining features that govern its physical properties. For researchers in drug development, a thorough characterization of the crystal packing and hydrogen bonding of not only the API but also any significant byproducts like DCU is essential. This knowledge provides the foundation for rational control over solubility, stability, and manufacturability, ultimately leading to the development of safer and more effective medicines.

References

-

N,N′-Dicyclohexyl-N-(phthaloylglycyl)urea. (2021). IUCr Journals. Available at: [Link]

-

Govindasamy, L., & Subramanian, E. (1997). N,N'-Dicyclohexylurea. Acta Crystallographica Section C: Crystal Structure Communications, 53(7), 927-928. Available at: [Link]

-

N,N'-Dicyclohexylurea. (n.d.). PubChem. Available at: [Link]

- Method for recycling recycled N,N'-dicyclohexylurea. (2016). Google Patents.

-

Dicyclohexyl-N-(phthaloylglycyl)urea. (2021). PMC. Available at: [Link]

- Harris, R. K., et al. (2011).

-

N,N′-Dicyclohexyl-N-(phthaloylglycyl)urea. (2021). IUCr Journals. Available at: [Link]

- Abraham, M. H., et al. (2010). A simple and facile NMR method for the determination of hydrogen bonding by amide N–H protons in protein models and other compounds. New Journal of Chemistry, 34(11), 2412-2417.

-

Single-crystal X-ray Diffraction. (2007). SERC (Carleton). Available at: [Link]

-

Gavezzotti, A. (2022). The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools?. PMC. Available at: [Link]

-

Pharmaceutical Crystallization in drug development. (n.d.). Syrris. Available at: [Link]

-

Al-Tikriti, Y., et al. (2023). Pharmaceutical co-crystals: A green way to enhance drug stability and solubility for improved therapeutic efficacy. Oxford Academic. Available at: [Link]

-

The impact of crystal habit on the pharmaceutical properties of active pharmaceutical ingredients. (2025). CrystEngComm. Available at: [Link]

Sources

- 1. Direct detection of N-H[...]N hydrogen bonds in biomolecules by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N,N'-Dicyclohexylurea | C13H24N2O | CID 4277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. An NMR method for the quantitative assessment of intramolecular hydrogen bonding; application to physicochemical, environmental, and biochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. caymanchem.com [caymanchem.com]

- 7. journals.iucr.org [journals.iucr.org]

- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. A multinuclear solid state NMR, density functional theory and X-Ray diffraction study of hydrogen bonding in Group I hydrogen dibenzoates - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 13. A simple and facile NMR method for the determination of hydrogen bonding by amide N–H protons in protein models and other compounds - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

The Resurgence of a Privileged Scaffold: A Technical Guide to the Biological Activity and Pharmacological Potential of Urea Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The urea moiety, once relegated to the annals of classical organic chemistry, has emerged as a "privileged scaffold" in modern medicinal chemistry. Its remarkable ability to form stable, directional hydrogen bonds allows for potent and selective interactions with a multitude of biological targets. This technical guide provides a comprehensive exploration of the synthesis, biological activities, and pharmacological potential of urea derivatives. We will delve into the mechanistic intricacies that underpin their diverse therapeutic applications, from established anticancer agents to promising enzyme inhibitors and antimicrobial compounds. This document is designed to be a practical resource, offering field-proven insights, detailed experimental protocols, and a robust framework for the rational design of novel urea-based therapeutics.

The Urea Functional Group: A Keystone for Molecular Recognition

The humble urea functional group, characterized by a carbonyl flanked by two nitrogen atoms, is the cornerstone of the diverse biological activities exhibited by its derivatives.[1][2] Its power lies in its unique hydrogen bonding capabilities. The two N-H groups act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor. This arrangement allows urea-containing molecules to establish multiple, high-affinity interactions with protein and receptor targets, effectively anchoring the molecule in the binding site.[2] This capacity for robust drug-target interactions is a primary driver for the widespread use of the urea scaffold in drug design.[3][1]

The structural versatility of the urea linkage further enhances its appeal. The two nitrogen atoms can be substituted with a wide variety of alkyl and aryl groups, allowing for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability. This synthetic tractability provides medicinal chemists with a powerful tool to optimize lead compounds and improve their drug-like properties.[3][4][5]

Caption: General structure of a urea derivative highlighting the core and substitution points.

Synthetic Strategies for Accessing Urea Derivatives

A variety of synthetic methodologies have been developed to access both symmetrical and unsymmetrical urea derivatives. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Classical Approach: Reaction of Amines with Isocyanates

The most direct and widely employed method for the synthesis of ureas is the reaction of an amine with an isocyanate.[6] This reaction is typically high-yielding and proceeds under mild conditions. The isocyanate can be a commercially available reagent or generated in situ.

Experimental Protocol: Synthesis of a Generic N,N'-Disubstituted Urea

-

Dissolution: Dissolve the primary or secondary amine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or dimethylformamide).

-

Addition: To the stirred solution, add the isocyanate (1.0 eq) dropwise at room temperature. An ice bath can be used to control any exotherm.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is often complete within a few hours.

-

Work-up: Upon completion, if the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.

Causality Behind Experimental Choices: The use of an aprotic solvent is crucial to prevent the reaction of the isocyanate with the solvent. The dropwise addition of the isocyanate helps to control the reaction rate and prevent the formation of side products.

Phosgene and Phosgene Equivalents

The reaction of amines with phosgene or its safer equivalents, such as triphosgene or carbonyldiimidazole (CDI), is a versatile method for preparing ureas.[3][6] This approach is particularly useful for the synthesis of symmetrical ureas and can also be adapted for unsymmetrical derivatives.[3]

Modern and Greener Synthetic Approaches

In recent years, more environmentally friendly methods for urea synthesis have been developed. These include catalyst-free reactions of amines with carbon dioxide and the use of "on-water" conditions for the reaction of isocyanates with amines.[7][8] Some methods even utilize microwave acceleration to improve reaction times and yields.[7] A simple and efficient method involves the nucleophilic addition of amines from natural (L)-amino acids to aryl isocyanates in an alkaline aqueous medium.[9]

Caption: A simplified workflow for the synthesis of urea derivatives via the amine-isocyanate reaction.

Pharmacological Landscape of Urea Derivatives

Substituted ureas exhibit a vast and diverse range of biological activities, making them valuable scaffolds in drug discovery.[10]

Anticancer Activity

Urea derivatives are particularly prominent in oncology, with several approved drugs and numerous compounds in clinical development.[4][5] Their anticancer mechanisms are varied and include:

-

Kinase Inhibition: Many urea-containing compounds are potent inhibitors of protein kinases, which are key regulators of cell growth, proliferation, and survival. For example, Sorafenib and Lenvatinib are multi-kinase inhibitors used in the treatment of various cancers. The urea moiety often plays a crucial role in binding to the hinge region of the kinase domain.

-

Enzyme Inhibition: Urea derivatives can inhibit other enzymes crucial for cancer progression, such as topoisomerases, ATPases, and dihydroorotate dehydrogenase.[11]

-

Induction of Apoptosis: Some urea derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.[12] For instance, the substituted urea derivative URD12 has demonstrated cytotoxic activity against several human cancer cell lines.[13]

-

Hypoxia-Activated Prodrugs: Introducing a urea moiety into tirapazamine derivatives has been shown to enhance their anticancer activity under hypoxic conditions, which are common in solid tumors.[14]

Table 1: Selected Urea-Based Anticancer Agents

| Compound | Target(s) | Therapeutic Application |

| Sorafenib | VEGFR, PDGFR, RAF kinases | Renal cell carcinoma, Hepatocellular carcinoma |

| Lenvatinib | VEGFR, FGFR, PDGFR, KIT, RET | Thyroid cancer, Renal cell carcinoma |

| Infigratinib | FGFR1/2/3 | Cholangiocarcinoma |

| Suramin | First urea-based drug | Trypanosomiasis, potential anticancer agent |

Data compiled from multiple sources.[4]

Antimicrobial and Antiviral Activity

Urea derivatives have demonstrated significant potential as antimicrobial and antiviral agents.[10][15] They have been shown to inhibit the growth of various bacterial and fungal strains.[16] For example, certain adamantyl urea adducts have shown outstanding growth inhibition against Acinetobacter baumannii.[16] Additionally, some urea derivatives have been investigated as inhibitors of HIV-1 protease.[10]

Enzyme Inhibition

Beyond kinases, urea derivatives are effective inhibitors of a range of other enzymes.

-

Urease Inhibition: Urease is a bacterial enzyme implicated in the pathogenesis of diseases such as peptic ulcers (caused by Helicobacter pylori) and urinary tract infections. Urea and thiourea derivatives are being actively investigated as urease inhibitors.[17][18][19][20]

-

Fatty Acid Amide Hydrolase (FAAH) Inhibition: FAAH is an enzyme involved in the degradation of endocannabinoids. Irreversible inhibition of FAAH by certain urea derivatives has shown therapeutic potential for pain and nervous system disorders.[3]

-

Epoxide Hydrolase Inhibition: Urea derivatives have been identified as potent inhibitors of epoxide hydrolases, which are involved in the metabolism of signaling lipids. This has implications for the treatment of tuberculosis.[21]

Other Biological Activities

The pharmacological potential of urea derivatives extends to a wide array of other activities, including:

-

Anti-inflammatory: Chiral urea derivatives have shown interesting anti-inflammatory activities, with some compounds exhibiting better edema inhibition than the standard drug diclofenac in vivo.[9]

-

Anticonvulsant and Sedative: Certain substituted ureas have been reported to possess anticonvulsant and sedative properties.[10]

-

Herbicidal: The urea scaffold is also found in a number of commercially important herbicides.[10][15]

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of a urea derivative and its biological activity is crucial for the rational design of more potent and selective compounds. SAR studies have revealed several key insights:

-

The Unmodified Urea Moiety: In many cases, the unsubstituted urea moiety is preferred for optimal activity.[22]

-

Bulky Substituents: The introduction of bulky groups, such as an adamantyl moiety, can significantly enhance activity, particularly in anti-tuberculosis agents.[21]

-

Aromatic Substituents: The nature and substitution pattern of aromatic rings attached to the urea nitrogen atoms can have a profound impact on activity and selectivity.

Sources

- 1. Urea derivatives in Drug Discovery [chem-space.com]

- 2. ttu-ir.tdl.org [ttu-ir.tdl.org]

- 3. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Urea-based anticancer agents. Exploring 100-years of research with an eye to the future [frontiersin.org]

- 5. Urea-based anticancer agents. Exploring 100-years of research with an eye to the future - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Urea Formation - Common Conditions [commonorganicchemistry.com]

- 7. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]

- 8. Synthesis of urea derivatives from amines and CO2 in the absence of catalyst and solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Green synthesis of new chiral amino acid urea derivatives and evaluation of their anti-inflammatory activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. benthamdirect.com [benthamdirect.com]

- 11. researchgate.net [researchgate.net]

- 12. The Biological Roles of Urea: A Review of Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Oncology Letters [spandidos-publications.com]

- 14. academic.oup.com [academic.oup.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis, in vitro urease inhibitory activity, and molecular docking studies of thiourea and urea derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Sulfonamide derivatives targeting urease: Structural diversity and therapeutic potential - Arabian Journal of Chemistry [arabjchem.org]

- 20. A review on the development of urease inhibitors as antimicrobial agents against pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. The Structure Activity Relationship of Urea Derivatives as Anti-Tuberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Efficiency Steglich Esterification & DCU Remediation Protocol

Abstract & Scope

The Steglich esterification, utilizing

This guide provides a rigorous protocol not just for the synthesis, but for the systematic elimination of DCU . By leveraging specific solvent thermodynamics and kinetic controls, researchers can achieve high-purity isolation without repeated chromatographic failures.

Mechanistic Principles

Understanding the mechanism is vital for troubleshooting. The reaction relies on DMAP acting as a "hyper-nucleophilic" acyl transfer agent.[2] Without DMAP, the

Figure 1: Catalytic Cycle & Byproduct Formation

Caption: The DMAP-catalyzed pathway (center) outcompetes the thermal rearrangement to N-acylurea (top red dashed line).

Strategic Planning: Solubility & Stoichiometry

Solvent Selection Strategy

The choice of solvent dictates the ease of DCU removal. DCU is notoriously "amphibious"—it is insoluble enough to precipitate but soluble enough to contaminate fractions.

| Solvent | DCU Solubility | Protocol Suitability |

| Dichloromethane (DCM) | Low (Precipitates) | Excellent. Primary choice. Most DCU can be filtered off.[3][4][5] |

| Diethyl Ether ( | Very Low | Excellent. Used for "Cold Cut" precipitation steps. |

| Tetrahydrofuran (THF) | Moderate | Poor. Solubilizes DCU, making filtration ineffective. |

| DMF / DMSO | High | Avoid. Keeps DCU in solution; requires aqueous workup. |

| Acetonitrile (MeCN) | Low | Good alternative if DCM is incompatible. |

Stoichiometry Table (Standard 1.0 mmol Scale)

| Reagent | Equivalents | Role | Notes |

| Carboxylic Acid | 1.0 | Limiting Reagent | Dry thoroughly (azeotrope with toluene if needed). |

| Alcohol | 1.0 – 1.2 | Nucleophile | Use excess if acid is precious; use 0.8 if alcohol is precious. |

| DCC | 1.1 – 1.2 | Activator | Slight excess accounts for hydrolysis by trace moisture. |

| DMAP | 0.05 – 0.1 | Catalyst | Critical: Higher loading (0.2+) increases racemization risk. |

| DCM | 0.1 – 0.2 M | Solvent | Concentration affects precipitation efficiency. |

Core Protocol: The "Cold Filtration" Method

Phase A: Setup & Activation

-

Preparation: Oven-dry a round-bottom flask (RBF) and a magnetic stir bar. Cool under a stream of Nitrogen or Argon.

-

Dissolution: Add the Carboxylic Acid (1.0 equiv), Alcohol (1.0 equiv), and DMAP (0.1 equiv) to the flask.

-

Solvation: Add anhydrous DCM to achieve a 0.15 M concentration. Stir until dissolved.

-

Thermal Control: Submerge the flask in an ice-water bath (

).-

Why? Low temperature suppresses the

-acylurea rearrangement and controls the exotherm of DCC addition.

-

Phase B: Reaction

-

DCC Addition: Dissolve DCC (1.2 equiv) in a minimal amount of DCM (approx. 1-2 mL). Add this solution dropwise to the reaction mixture at

.-

Observation: The solution will likely become cloudy within minutes as DCU begins to precipitate.

-

-

Progression: Stir at

for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 3–12 hours.-

Monitoring: Check via TLC. The spot for the acid should disappear.

-

Phase C: The DCU Remediation Workflow

This is the critical deviation from standard "textbook" protocols. Do not simply evaporate and load onto silica.

Figure 2: DCU Removal Decision Tree

Caption: A multi-stage filtration and precipitation strategy is required to prevent DCU from streaking on columns.

Detailed Remediation Steps:

-

Primary Filtration: Filter the reaction mixture through a medium-porosity sintered glass frit. Rinse the filter cake (bulk DCU) with a small volume of cold DCM.

-

Acid Wash (DMAP Removal): Transfer the filtrate to a separatory funnel. Wash twice with 0.5 M HCl (or citric acid if the product is acid-sensitive).

-

The "Cold Cut" (Trace DCU Removal):

-

Evaporate the DCM to yield a crude oil/solid.

-

Do not proceed to column yet.

-

Re-suspend the crude in cold Diethyl Ether (

) or a 9:1 Hexane:Ethyl Acetate mix. -

Place in a freezer (

) for 1 hour. -

Filter the resulting precipitate through a Celite pad .[4] This removes the micro-crystalline DCU that often passes through standard frits.

-

Troubleshooting & Optimization

Issue: Product co-elutes with DCU on Silica

DCU has a broad elution profile and often "streaks" through fractions.

-

Solution A (Eluent Modification): Add 5-10% Chloroform (

) to your Hexane/Ethyl Acetate mobile phase. DCU is soluble in chloroform and will elute in a tighter band, allowing separation. -

Solution B (Solid Support): Adsorb the crude onto Celite (dry load) rather than loading as a liquid solution. This traps some residual DCU at the top of the column.

Issue: Low Yield / N-Acylurea Formation

-

Cause: Insufficient DMAP or slow alcohol attack.

-

Fix: Ensure DMAP is fresh. If the substrate is extremely hindered, increase DMAP to 0.5 equiv, but be aware of racemization risks.

Issue: Substrate is Acid-Sensitive

-

Fix: Replace the 0.5 M HCl wash with a pH 5.5 phosphate buffer wash to remove DMAP without cleaving sensitive groups (e.g., acetals, silyl ethers).

Safety & Handling

-

DCC (Dicyclohexylcarbodiimide): Potent sensitizer and allergen. Causes severe skin irritation. Must be weighed in a fume hood. If spilled, quench with dilute acetic acid.

-

DMAP: Highly toxic by absorption. Handle with gloves.

-

DCU: Generally considered low toxicity but is a nuisance dust.

References

-

Neises, B., & Steglich, W. (1978).[6][7][11][12][13] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522–524.[6] [Link]

-

Boden, E. P., & Keck, G. E. (1985). Proton-transfer steps in the Steglich esterification: A very mild and efficient method for the preparation of macrolactones. The Journal of Organic Chemistry, 50(13), 2394–2395. [Link]

-

Frontier, A. (n.d.).[3] Workup for DCC Coupling. Not Voodoo (University of Rochester).[3] Retrieved October 24, 2023. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Workup [chem.rochester.edu]

- 4. researchgate.net [researchgate.net]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. scribd.com [scribd.com]

- 7. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

- 8. synarchive.com [synarchive.com]

- 9. redalyc.org [redalyc.org]

- 10. Steglich esterification - Wikipedia [en.wikipedia.org]

- 11. Steglich Esterification [organic-chemistry.org]

- 12. thieme-connect.com [thieme-connect.com]

- 13. researchgate.net [researchgate.net]

Advanced Supramolecular Assembly with Dicyclohexylurea (DCU) Scaffolds

Executive Summary

Dicyclohexylurea (DCU) is frequently encountered by organic chemists as a stubborn, insoluble byproduct of Steglich esterification (DCC coupling).[1][2] However, in the realm of supramolecular chemistry, DCU is a privileged scaffold.[1] Its utility stems from its rigid urea

This guide details the application of DCU and its derivatives in constructing Low Molecular Weight Gelators (LMWGs) and supramolecular sensors .[2] Unlike flexible alkyl ureas, the DCU core provides a predictable, robust assembly vector that drives gelation in organic solvents and facilitates specific anion recognition.[1]

Mechanistic Foundation: The Urea Tape

The self-assembly of DCU is driven by the formation of bifurcated hydrogen bonds between the urea carbonyl oxygen and the two N-H protons of an adjacent molecule. This forms a 1D "tape" or "ribbon" structure, often described by the graph set notation

Key Structural Features:

-

Hydrogen Bonding: The urea moiety acts as a double donor (2

N-H) and a double acceptor (C=O lone pairs), creating a highly stable linear tape.[2] -

Hydrophobic Shielding: The bulky cyclohexyl groups flank the hydrophilic urea core, protecting the H-bonds from competitive solvents (like water or alcohols) and driving van der Waals interlocking.[2]

-

-Stacking Synergy: When functionalized with aromatic groups (e.g., Fmoc-amino acids), the DCU core works synergistically with

Visualization: The DCU Assembly Motif

The following diagram illustrates the hierarchical assembly from molecular monomer to supramolecular fiber.

Application 1: Low Molecular Weight Organogelators (LMWGs)

DCU derivatives, particularly those conjugated with amino acids (e.g., Fmoc-Phe-DCU ), are potent organogelators.[1][2][3][4] They can immobilize organic solvents at concentrations as low as 0.2 wt%.[1][2]

Case Study: Fmoc-Phe-DCU

This molecule combines the DCU H-bonding core with the

Experimental Protocol: Preparation of Supramolecular Organogels

Objective: To synthesize a stable organogel using a DCU-amino acid conjugate.

Reagents:

-

Fmoc-Phe-DCU (Synthesized via reaction of Fmoc-Phe-NH2 with cyclohexyl isocyanate or similar route).[1][2]

-

Target Solvent (e.g., Toluene, Xylene, Dichlorobenzene).[1]

-

4 mL Screw-cap glass vials.

Step-by-Step Methodology:

-

Weighing: Accurately weigh 5.0 mg of Fmoc-Phe-DCU into a glass vial.

-

Solvent Addition: Add 0.5 mL of the target solvent (starting concentration: 10 mg/mL or 1.0 wt%).[2]

-

Thermal Dissolution: Seal the vial and heat to near the solvent's boiling point (e.g., 100°C for toluene) until the solid completely dissolves and the solution is clear.

-

Cooling (Gelation): Remove the vial from heat and allow it to cool to room temperature (25°C) undisturbed.

-

Inversion Test: After 30 minutes, invert the vial. If the material does not flow under gravity, it is classified as a Gel .[1]

-

MGC Determination: To find the Minimum Gelation Concentration (MGC), dilute the gel with solvent, reheat, and re-cool until the gel no longer forms.[1]

Data: Solvent Compatibility & Gelation Performance

The following table summarizes typical performance of DCU-based gelators.

| Solvent | State (1% w/v) | Appearance | MGC (mg/mL) | Stability |

| Toluene | Gel | Transparent/Hazy | 4.0 | High (> 3 months) |

| o-Xylene | Gel | Transparent | 3.5 | High |

| Dichlorobenzene | Gel | Opaque | 2.0 | Moderate |

| Ethanol | Precipitate | White Solid | N/A | Low (H-bond competition) |

| Water | Insoluble | Floating Solid | N/A | N/A |

| DMSO | Solution | Clear Liquid | N/A | Soluble (H-bond disruption) |

Application 2: Supramolecular Anion Sensing

DCU derivatives can act as "turn-off" or "turn-on" fluorescence sensors for anions (specifically Fluoride,

Mechanism[1][3][5]

-

Native State: The gelator is assembled; fluorescence is often quenched or exhibits excimer emission due to

-stacking.[2] -

Anion Binding: Addition of

(as TBAF) breaks the Urea-Urea H-bonds.[1][2] The -

Signal: This causes a Gel-to-Sol transition and a distinct change in fluorescence (monomer emission returns).[1][2]

Workflow: Fluoride Sensing Assay

Troubleshooting & Expert Tips

-

Solubility Issues: DCU is notoriously insoluble.[1][2] If synthesizing derivatives, avoid water/methanol during purification.[1][2] Use THF or DMF for reactions, but be aware that removing these high-boiling solvents requires thorough drying to ensure they don't inhibit future gelation.[1][2]

-

Gel Syneresis: If the gel "weeps" solvent over time (syneresis), the fiber network is contracting. This often happens if the crystallization is too crystalline.[2] Introduce slight asymmetry in the molecule (e.g., using a chiral amino acid linker) to frustrate crystallization and stabilize the gel.

-

Polymorphism: DCU derivatives can crystallize in different forms.[2] Always characterize the dried xerogel via Powder X-Ray Diffraction (PXRD) to confirm the packing mode (lamellar vs. hexagonal).

References

-

Dicyclohexylurea derivatives of amino acids as dye absorbent organogels and anion sensors. Source: Organic & Biomolecular Chemistry (RSC) Citation for: Synthesis of Fmoc-Phe-DCU, gelation protocols, and anion sensing mechanisms.[1][2][4]

-

Urea derivatives as low-molecular-weight gelators. Source: ResearchGate / Chem. Soc. Rev. Citation for: General mechanisms of urea tape assembly and solvent compatibility.[1][2]

-

Crystal structure of N,N′-dicyclohexylurea and its supramolecular motifs. Source: International Union of Crystallography (IUCr) Citation for: Crystallographic data, hydrogen bonding distances, and packing motifs.[1]

-

1,3-Dicyclohexylurea: Properties and Biological Activity. Source: MedChemExpress Citation for: Physical properties (melting point, solubility) and biological relevance (sEH inhibition).[1][2]

Sources

- 1. N,N'-DICYCLOHEXYLUREA | 2387-23-7 [chemicalbook.com]

- 2. Dicyclohexylurea - Wikipedia [en.wikipedia.org]

- 3. Dicyclohexylurea derivatives of amino acids as dye absorbent organogels and anion sensors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dicyclohexylurea derivatives of amino acids as dye absorbent organogels and anion sensors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Catalytic applications of N,N-Dicyclohexylurea derivatives

Application Note: Catalytic Utility of N,N-Dicyclohexylurea (DCU) Derivatives

Executive Summary

Historically, N,N-Dicyclohexylurea (DCU) is viewed primarily as a stubborn, insoluble byproduct of Steglich esterification or DCC couplings. However, recent advancements in organocatalysis and ligand design have repositioned the dicyclohexylurea scaffold as a valuable functional motif. Unlike their electron-deficient aryl-thiourea cousins (e.g., Schreiner’s thiourea) which act as strong Brønsted acids, DCU derivatives offer a mild, electron-rich hydrogen-bonding interface . This guide details the application of DCU derivatives as tunable organocatalysts for sensitive substrates and as stabilizing ligands in transition metal catalysis.

Part 1: The Chemical Basis – Why DCU Scaffolds?

The utility of DCU derivatives stems from the unique steric and electronic properties of the cyclohexyl rings:

-

Steric Bulk without Aromatic Stacking: The flexible yet bulky cyclohexyl groups provide a "chiral pocket-like" steric environment (even in achiral forms) that prevents catalyst self-aggregation—a common failure mode in planar urea catalysts.

-

Mild Activation Potential: Alkyl ureas have a pKa ~26-27 (DMSO). This makes them significantly less acidic than aryl thioureas (pKa ~8-13). They are ideal for activating highly reactive electrophiles (e.g., nitroalkenes, isocyanates) where stronger acids would cause polymerization or decomposition.

-

Oxygen Coordination: The urea oxygen in DCU derivatives is a potent Lewis base, making these scaffolds excellent ligands for "hard" metal centers (e.g., Fe(III), Cu(II)) in oxidation chemistry.

Mechanism of Action: Dual H-Bond Activation

The core catalytic competency relies on the formation of a cooperative dual hydrogen bond between the urea N-H protons and an oxyanion or carbonyl electrophile. This lowers the LUMO energy of the electrophile, facilitating nucleophilic attack.

Figure 1: The catalytic cycle of urea-mediated electrophile activation. The DCU scaffold stabilizes the transition state via a bidentate H-bond interaction.

Part 2: Primary Applications & Protocols

Application A: Mild Hydrogen-Bonding Organocatalysis

Target: Friedel-Crafts alkylation of electron-rich heterocycles (Indoles) with Nitroalkenes. Rationale: Standard thioureas can be too acidic, leading to background racemization or indole dimerization. The DCU derivative N-Acyl-N,N'-dicyclohexylurea provides a "soft" activation mode.

Protocol 1: Synthesis of Activated N-Acyl-DCU Catalyst Note: This converts the "waste" DCU motif into an active acyl-urea catalyst.

Reagents:

-

Carboxylic Acid (R-COOH, e.g., Benzoic acid for electronic tuning)

-

Catalyst: DMAP (4-Dimethylaminopyridine)[1]

Step-by-Step Procedure:

-

Preparation: Dissolve 1.0 equiv of Carboxylic Acid (e.g., 4-nitrobenzoic acid for higher activity) in anhydrous DCM (0.5 M concentration).

-

Activation: Add 0.1 equiv of DMAP.

-

Coupling: Add 1.1 equiv of DCC slowly at 0°C.

-

Rearrangement: Allow the mixture to warm to Room Temperature (RT) and stir for 12–24 hours. Critical Insight: Unlike standard couplings where DCU precipitates, the presence of DMAP and specific electronic withdrawing groups on the acid promotes the rearrangement of the O-acylisourea intermediate into the stable N-acyl-N,N'-dicyclohexylurea .

-

Purification: Wash with 1M HCl (to remove DMAP), then saturated NaHCO₃. Dry over Na₂SO₄. Recrystallize from Hexane/Ethyl Acetate.

-

Validation: 1H NMR should show a distinct downfield shift of the N-H proton (~8.5-9.0 ppm) compared to standard DCU, indicating acylation.

Protocol 2: Catalytic Alkylation (The "Soft" Activation)

| Parameter | Condition |

| Substrate | Indole (1.0 equiv) + Trans-β-nitrostyrene (1.2 equiv) |

| Catalyst | N-Acyl-DCU Derivative (10 mol%) |

| Solvent | Toluene (Non-polar solvents enhance H-bonding) |

| Temperature | -20°C to RT (Substrate dependent) |

| Time | 24 - 48 Hours |

-

Setup: In a flame-dried vial, dissolve the N-Acyl-DCU catalyst (10 mol%) in Toluene.

-

Addition: Add the Nitroalkene. Stir for 15 mins to establish the Catalyst-Substrate complex (color change often observed).

-

Workup: Direct flash chromatography (Catalyst can often be recovered due to high polarity difference).

Application B: Ligand for Transition Metal Oxidation

Target: Aerobic oxidation of alcohols to aldehydes/ketones. Rationale: The cyclohexyl rings provide solubility in organic media, while the urea oxygen coordinates to metal centers (like Cu or Fe), stabilizing high-valent oxo-species without being oxidized itself (unlike phosphines).

Protocol 3: DCU-Ligand Stabilized Copper Oxidation

-

Catalyst Formation: Mix CuCl (5 mol%) and 1,3-Dicyclohexylurea (5 mol%) in Acetonitrile. Sonicate for 10 mins until a homogeneous blue-green suspension forms (active complex).

-

Oxidation: Add Benzyl Alcohol (1.0 equiv) and TEMPO (5 mol%) as a co-oxidant.

-

Conditions: Open the flask to air (or connect an O₂ balloon). Stir vigorously at RT for 6 hours.

-

Result: High selectivity for Benzaldehyde with minimal over-oxidation to benzoic acid, attributed to the steric bulk of the DCU ligand preventing metal aggregation.

Part 3: Troubleshooting & Optimization

Common Failure Modes:

-

Solubility Issues: Standard DCU is notoriously insoluble.

-

Solution: Use N-Acyl derivatives (Protocol 1) or mixed solvent systems (Toluene/CHCl₃ 9:1). The acylation disrupts the crystal lattice, dramatically improving solubility.

-

-

Low Reactivity:

-

Cause: The alkyl-urea is a weak H-bond donor.

-

Fix: Add a Lewis Acid co-catalyst (e.g., Mg(OTf)₂ at 2 mol%). The Lewis acid binds the urea carbonyl, increasing the acidity of the N-H protons (Cooperative Catalysis).

-

Workflow Visualization:

Figure 2: Operational workflow for converting DCU waste into active catalytic species.

References

-

Doyle, A. G., & Jacobsen, E. N. (2007). Small-Molecule H-Bond Donors in Asymmetric Catalysis. Chemical Reviews, 107(12), 5713–5743. Link

-

Schreiner, P. R. (2003). Metal-free organocatalysis through explicit hydrogen bonding interactions. Chemical Society Reviews, 32, 289-296. Link

-

Takemoto, Y. (2005). Recognition and activation by ureas and thioureas: stereoselective reactions using bifunctional organocatalysts.[5] Organic & Biomolecular Chemistry, 3, 4299-4306. Link

-

BenchChem Application Notes. (2025). Protocols for N-Acylation of Urea Derivatives. Link[1]

-

Gouverneur, V., et al. (2024). Urea-Based [2]Rotaxanes as Effective Phase-Transfer Organocatalysts: Hydrogen-Bonding Cooperative Activation. Journal of the American Chemical Society. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting DCU Contamination in NMR Samples

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of N,N'-dicyclohexylurea (DCU) contamination in NMR samples. As a persistent byproduct of reactions utilizing N,N'-dicyclohexylcarbodiimide (DCC), DCU can complicate spectral analysis and compromise the purity of your compounds. This resource is designed to equip you with the expertise to identify, remove, and prevent DCU contamination effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Identification of DCU Contamination

Q1: What is DCU and why does it appear in my NMR spectrum?

A1: N,N'-dicyclohexylurea (DCU) is a common byproduct generated during coupling reactions, such as esterifications or amide bond formations, that employ N,N'-dicyclohexylcarbodiimide (DCC) as a dehydrating agent.[1] During the reaction, DCC is converted to DCU, which is often poorly soluble in many organic solvents and can precipitate from the reaction mixture, leading to contamination of your desired product.[2] Its presence in an NMR spectrum is a strong indicator that a DCC-mediated coupling has been performed.

Q2: How can I identify DCU in my ¹H and ¹³C NMR spectra?

A2: DCU has characteristic signals in both ¹H and ¹³C NMR spectra. The chemical shifts can vary slightly depending on the deuterated solvent used. Due to its higher solubility, DMSO-d₆ is often a preferred solvent for the characterization of DCU.[3]

Data Presentation: NMR Chemical Shifts of DCU

| Deuterated Solvent | ¹H NMR Chemical Shifts (δ ppm) | ¹³C NMR Chemical Shifts (δ ppm) |

| DMSO-d₆ | 5.56-5.58 (d, 2H, N-H), 3.29-3.34 (m, 2H, CH-N), 1.70-1.74 (m, 4H, cyclohexyl CH₂), 1.60-1.64 (m, 4H, cyclohexyl CH₂), 1.49-1.52 (m, 2H, cyclohexyl CH₂), 0.99-1.29 (m, 10H, cyclohexyl CH₂)[4] | 156.7 (C=O), 49.2 (CH-N), 34.0 (cyclohexyl CH₂), 25.6 (cyclohexyl CH₂), 25.0 (cyclohexyl CH₂)[4] |

| CDCl₃ | Due to low solubility, signals may be broad or not observed at high concentrations. Look for broad multiplets in the 1.0-2.0 ppm region for the cyclohexyl protons and a signal for the CH-N proton around 3.5 ppm. The N-H proton signal can be broad and exchangeable. | 157.5 (C=O), 48.9 (CH-N), 33.8 (cyclohexyl CH₂), 26.1 (cyclohexyl CH₂), 25.2 (cyclohexyl CH₂)[5] |

| Acetone-d₆ | Signals are expected to be similar to those in DMSO-d₆, with potential slight shifts. The cyclohexyl protons will appear as a series of multiplets between 1.0-2.0 ppm, the CH-N proton will be a multiplet around 3.4-3.6 ppm, and the N-H proton will be a doublet or broad signal around 5.5-6.0 ppm. | The carbonyl (C=O) signal is expected around 157 ppm, with the cyclohexyl carbons appearing between 25-50 ppm. |

Strategies for DCU Removal

Q3: What is the most straightforward method to remove the majority of DCU?

A3: The most common and often simplest method for removing the bulk of DCU is through precipitation and filtration . This technique leverages DCU's poor solubility in many common organic solvents.[2] As the reaction proceeds, DCU often precipitates out as a white solid, which can be a good visual indicator that your reaction is working.[6]

Experimental Protocol: DCU Removal by Precipitation and Filtration

-

Solvent Selection: Choose a solvent in which your desired product is soluble, but DCU is not. Commonly used solvents for this purpose include cold ethyl acetate, acetone, or acetonitrile.[7]

-

Precipitation: After the reaction is complete, if DCU has not already precipitated, you may need to concentrate the reaction mixture and then add one of the aforementioned cold solvents to induce precipitation.

-

Filtration: Filter the mixture through a Büchner funnel. For very fine DCU particles that may clog the filter paper, using a pad of Celite® is recommended.[8]

-

Washing: Wash the collected DCU solid with a small amount of the cold solvent to recover any of your product that may have been trapped in the filter cake.

-

Product Recovery: Your desired product is now in the filtrate. The solvent can be removed under reduced pressure to yield the crude product, which should be significantly depleted of DCU.

Mandatory Visualization: DCU Precipitation and Filtration Workflow

Sources

- 1. pure.uva.nl [pure.uva.nl]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. rsc.org [rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. N,N'-Dicyclohexylurea | C13H24N2O | CID 4277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. researchgate.net [researchgate.net]

Validation & Comparative

A Researcher's Guide to Identifying Dicyclohexylurea (DCU) with FTIR Spectroscopy: A Comparative Analysis

For researchers and professionals in drug development and organic synthesis, the formation of N,N'-dicyclohexylurea (DCU) is a familiar yet often unwelcome outcome. As the primary byproduct of coupling reactions mediated by dicyclohexylcarbodiimide (DCC), this sparingly soluble urea derivative can complicate product purification and impact yield.[1] Fourier-Transform Infrared (FTIR) spectroscopy emerges as a rapid, non-destructive, and highly effective analytical tool for the unambiguous identification of DCU contamination.[1]

This guide provides a comprehensive comparison of the characteristic FTIR absorption bands of DCU against its common precursor (DCC) and the desired amide product. By understanding the distinct spectral "fingerprints" of these compounds, researchers can confidently monitor reaction progress, assess product purity, and optimize purification strategies.

The Spectroscopic Signature: DCU vs. Precursor and Product

The key to distinguishing DCU from the starting materials and the intended product lies in the unique vibrational modes of their respective functional groups. The FTIR spectrum of DCU is dominated by the characteristic absorptions of its urea moiety (N-H and C=O bonds) and the cyclohexyl rings.[1] In contrast, DCC is defined by its highly characteristic carbodiimide (N=C=N) stretch, while a secondary amide product will show its own distinct N-H and Amide I and II bands.

Below is a comparative summary of the key FTIR absorption bands for these three critical compounds.

Table 1: Comparative FTIR Absorption Bands of DCU, DCC, and a Representative Amide

| Compound | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity | Key Distinguishing Features |

| Dicyclohexylurea (DCU) | N-H Stretch | ~3320 | Strong, Sharp | A prominent, sharp peak indicative of the N-H bonds in the urea structure.[2] |

| C-H Stretch (asymmetric & symmetric) | ~2925 & ~2850 | Strong | Intense absorptions from the numerous C-H bonds of the two cyclohexyl rings.[2] | |

| C=O Stretch (Amide I) | ~1625 | Strong | A very strong band characteristic of the urea carbonyl group.[2] | |

| N-H Bend (Amide II) | ~1575 | Strong | Another strong band resulting from the coupling of N-H bending and C-N stretching.[2] | |

| C-H Bend | ~1450 | Medium | Scissoring and bending vibrations of the CH₂ groups in the cyclohexyl rings.[2] | |

| Dicyclohexylcarbodiimide (DCC) | N=C=N Stretch (asymmetric) | ~2117 | Very Strong | This is the hallmark peak of DCC. Its complete disappearance is a primary indicator of reaction completion.[3] |

| C-H Stretch (asymmetric & symmetric) | ~2930 & ~2855 | Strong | Similar to DCU, reflecting the cyclohexyl rings present in the molecule. | |

| N-Benzylbenzamide (Example Amide) | N-H Stretch | ~3300 | Strong | Often broader than the DCU N-H stretch due to hydrogen bonding. |

| C=O Stretch (Amide I) | ~1630-1680 | Strong | The position of this band is sensitive to the molecular environment but is a key feature of the amide product.[4][5] | |

| N-H Bend (Amide II) | ~1515-1550 | Strong | Appears at a lower wavenumber compared to the Amide II band in DCU. |

Experimental Protocol: Synthesis and FTIR Monitoring of an Amide Coupling Reaction

To illustrate the practical application of FTIR in identifying DCU, this section details a standard procedure for a DCC-mediated amide coupling and the subsequent analysis of the crude product. This protocol is designed to be self-validating, where the spectral data directly confirms the success of each step.

Reaction: Synthesis of N-Benzylbenzamide

This reaction involves the coupling of benzoic acid and benzylamine using DCC as the activating agent.

-

Reagent Preparation: In a round-bottom flask, dissolve benzoic acid (1.0 eq) and benzylamine (1.0 eq) in anhydrous dichloromethane (DCM).

-

Initiation: Cool the solution to 0°C in an ice bath. While stirring, add a solution of DCC (1.1 eq) in anhydrous DCM dropwise.[6]

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. A white precipitate of DCU should become visible as the reaction proceeds.[1]

-

Monitoring: Reaction completion can be monitored by the disappearance of the strong N=C=N stretching band of DCC at ~2117 cm⁻¹ using in-situ FTIR or by analyzing small aliquots of the reaction mixture.

Work-up and DCU Removal

The low solubility of DCU in many organic solvents is exploited for its removal.[1]

-

Filtration: Once the reaction is complete, filter the mixture through a sintered glass funnel to remove the precipitated DCU.

-

Washing: Wash the filtrate with dilute HCl, followed by saturated NaHCO₃ solution, and finally with brine to remove any remaining unreacted starting materials and water-soluble byproducts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

The diagram below illustrates the comprehensive workflow from reaction setup to final product analysis.

Caption: Experimental workflow for DCC-mediated amide synthesis with integrated FTIR analysis points.

FTIR Sample Preparation and Analysis

Accurate FTIR data relies on proper sample preparation. For solid samples like DCU, two common methods are the Potassium Bromide (KBr) pellet method and Attenuated Total Reflectance (ATR).

Protocol 1: KBr Pellet Method

This technique is a classic transmission method suitable for high-quality spectra of pure solids.[1]

-

Grinding: In an agate mortar, grind 1-2 mg of the solid sample (e.g., the filtered DCU precipitate).

-

Mixing: Add approximately 100-200 mg of dry, spectroscopy-grade KBr powder to the mortar.[7] Gently but thoroughly grind the two components together until a fine, homogeneous powder is achieved.[7]

-

Pellet Formation: Transfer the powder to a pellet press die. Apply pressure (typically several tons) using a hydraulic press to form a thin, transparent or translucent pellet.[8]

-

Analysis: Place the pellet in the spectrometer's sample holder and acquire the spectrum.

Protocol 2: Attenuated Total Reflectance (ATR) Method

ATR is a more modern, rapid technique that requires minimal to no sample preparation, making it ideal for routine analysis of both solids and liquids.[9][10]

-

Background Spectrum: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Collect a background spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.[9]

-

Pressure Application: Use the accessory's pressure clamp to ensure firm and uniform contact between the sample and the crystal surface.[10]

-